3-[3-(4-sec-butylphenoxy)propyl]-4(3H)-quinazolinone
Overview
Description
3-[3-(4-sec-butylphenoxy)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.183778013 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Properties
Quinazolinones are recognized for their medicinal chemistry significance, featuring diverse biological activities. A study on 2-substituted quinazolin-4(3H)-ones revealed their potent antioxidant properties. These compounds, especially those with hydroxyl groups, exhibit increased antioxidant activity and metal-chelating properties, indicating their potential in combating oxidative stress-related diseases (Mravljak et al., 2021).
Synthesis Techniques
Advancements in the synthesis of 4(3H)-quinazolinone compounds have been outlined, presenting new routes and strategies. These compounds have applications across antimalarial, antitumor, anticonvulsant, and anti-inflammatory domains, showcasing their broad utility in pharmaceuticals (He et al., 2014).
Corrosion Inhibition
Quinazolinone derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. Their ability to form a protective layer on the metal surface highlights their importance in industrial applications to enhance material longevity (Errahmany et al., 2020).
Analgesic Activity
Research has demonstrated that certain 4(3H)-quinazolinone derivatives possess significant analgesic activities. This suggests their potential as novel pain management agents, expanding their therapeutic applications beyond their established uses (Osarodion, 2023).
Catalytic Synthesis and Biological Sensors
Quinazolinone derivatives have been synthesized using efficient and environmentally friendly methods, serving as a basis for developing pharmacophores with various therapeutic activities. Moreover, their application in creating chemosensors for detecting ions in aqueous and biological samples indicates their versatility in chemical sensing technologies (Dadgar & Kalkhorani, 2015).
Properties
IUPAC Name |
3-[3-(4-butan-2-ylphenoxy)propyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-16(2)17-9-11-18(12-10-17)25-14-6-13-23-15-22-20-8-5-4-7-19(20)21(23)24/h4-5,7-12,15-16H,3,6,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIAPDIXIDHOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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